Bupropion morpholinol D6
CAS No.: 1216893-18-3
Cat. No.: VC0196552
Molecular Formula: C13H18ClNO2
Molecular Weight: 261.78 g/mol
Purity: 99.5% by HPLC; 99 atom % D
* For research use only. Not for human or veterinary use.

CAS No. | 1216893-18-3 |
---|---|
Molecular Formula | C13H18ClNO2 |
Molecular Weight | 261.78 g/mol |
IUPAC Name | 2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol |
Standard InChI | InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3 |
Standard InChI Key | RCOBKSKAZMVBHT-XERRXZQWSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C1(COC(C(N1)C)(C2=CC(=CC=C2)Cl)O)C([2H])([2H])[2H] |
SMILES | CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O |
Canonical SMILES | CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O |
Appearance | Off-White to Pale Beige Solid |
Melting Point | 115-117°C |
Chemical Properties and Structure
Chemical Identification
Relationship to Bupropion
Metabolic Context
Bupropion morpholinol D6 is a deuterated analog of hydroxybupropion, which is one of the major active metabolites of bupropion. Bupropion itself is an antidepressant medication that functions primarily as a norepinephrine and dopamine reuptake inhibitor. The parent compound is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6, resulting in the formation of hydroxybupropion and other metabolites .
Pharmacological Significance
The metabolism of bupropion to hydroxybupropion (of which bupropion morpholinol D6 is a deuterated analog) is significant because this metabolite contributes substantially to the pharmacological effects of bupropion treatment. In research settings, tracking the formation and disposition of this metabolite provides valuable insights into the mechanism of action and effectiveness of bupropion therapy .
Research Applications
Pharmacokinetic Studies
Bupropion morpholinol D6 serves as an essential tool in pharmacokinetic studies, particularly in the assessment of absorption, distribution, metabolism, and excretion (ADME) of bupropion and its metabolites. The incorporation of deuterium atoms allows researchers to distinguish between the administered compound and endogenous substances, facilitating accurate measurement and tracking throughout biological systems.
Analytical Reference Standards
The compound functions as an internal standard in analytical methods for the quantification of bupropion and its metabolites in biological samples. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, deuterated standards like bupropion morpholinol D6 enable more accurate quantification by compensating for matrix effects and variations in extraction efficiency .
Bioequivalence Testing
Analytical Methodology
Detection Techniques
Several analytical approaches have been developed for the detection and quantification of bupropion and its metabolites using bupropion morpholinol D6 as an internal standard. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique due to its high sensitivity and selectivity .
Sample Preparation Methods
Solid phase extraction (SPE) has been identified as an effective sample preparation technique for the analysis of bupropion and its metabolites in plasma samples. This approach provides better recovery rates (approximately 90%) and helps mitigate matrix effects compared to protein precipitation methods . The use of deuterated internal standards such as bupropion morpholinol D6 further enhances the reliability of these analytical methods.
Method Validation Parameters
Table 1: Typical Method Validation Parameters for Bupropion and Metabolites Analysis
Parameter | Bupropion | Hydroxybupropion | Erythro Hydro Bupropion | Threo Hydro Bupropion |
---|---|---|---|---|
LLOQ (ng/mL) | 1.75 | 5.0 | 0.5 | 2.0 |
Internal Standard | Bupropion D9 | HBPR D6 (Bupropion morpholinol D6) | HBPR D6 | HBPR D6 |
Extraction Method | Solid Phase Extraction | Solid Phase Extraction | Solid Phase Extraction | Solid Phase Extraction |
Recovery (%) | ~90 | ~90 | ~90 | ~90 |
Data derived from published analytical methodology .
Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 3.82 mL | 19.1 mL | 38.2 mL |
5 mM | 0.764 mL | 3.82 mL | 7.64 mL |
10 mM | 0.382 mL | 1.91 mL | 3.82 mL |
Data sourced from recommended preparation protocols .
For solution preparation, it is advisable to select appropriate solvents based on the compound's solubility. To prevent degradation from repeated freeze-thaw cycles, prepared solutions should be stored in separate packages for single use .
Comparative Analysis with Related Compounds
Structural Comparison with Bupropion and Metabolites
Bupropion morpholinol D6 maintains the core structure of hydroxybupropion but incorporates six deuterium atoms, primarily in the methyl groups attached to the morpholine ring. This strategic deuteration allows the compound to closely mimic the physicochemical properties of hydroxybupropion while providing a distinct mass signature for analytical purposes .
Functional Comparison as Internal Standards
In bioanalytical methods, bupropion morpholinol D6 serves as an internal standard for hydroxybupropion, while other deuterated analogs such as bupropion D9 may be used for the parent compound. The selection of appropriate internal standards is critical for achieving accurate and reliable quantification in complex biological matrices .
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